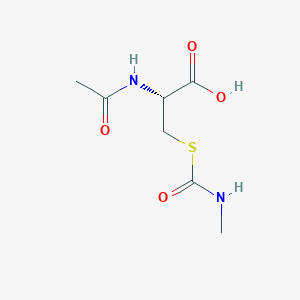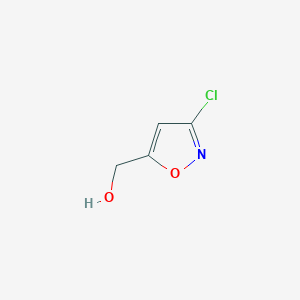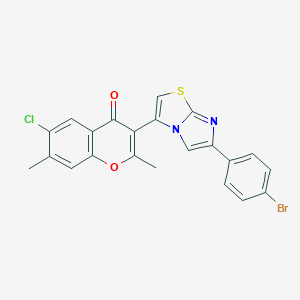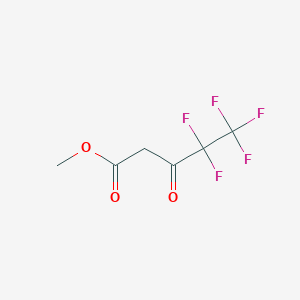
N-Acetyl-S-(N-methylcarbamoyl)cysteine
Vue d'ensemble
Description
N-acetyl-S-(N-methylcarbamoyl)cysteine, also known as AMCC, is a urinary metabolite of N,N-dimethylformamide and methyl isocyanate . These compounds are volatile organic compounds that are harmful to humans . Carbamoylation of glutathione, peptides, and DNA is thought to be one of the most important reactions occurring in an organism after exposure to nitrosoureas, methylformamides, or isocyanates .
Synthesis Analysis
AMCC is a degradation product of N-methylcarbamoylated glutathione . The clean-up procedure of urine samples includes two liquid-liquid extraction steps and solid-phase extraction using a cation-exchange resin to separate AMCC from other urinary components . During the preparation of the samples, AMCC is converted to ethyl-N-methylcarbamate (EMC) in the presence of anhydrous potassium carbonate (K2CO3) and ethanol .
Molecular Structure Analysis
The molecular formula of AMCC is C7H12N2O4S . The molecular weight is 220.25 g/mol . The InChI string is InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12) .
Chemical Reactions Analysis
AMCC is formed in two ways. The first possibility is the dietary intake of isothiocyanates, especially methyl isothiocyanate, which is a component of wine and cruciferous vegetables (such as cabbage, turnips, and cress) . The other possibility is the physiological formation of AMCC. In humans, this may occur via a two-step process: carbamoylation and methylation, or vice versa .
Applications De Recherche Scientifique
Biomonitoring of Occupational Exposure
AMCC is used in biomonitoring studies to evaluate the correlation between the excretion of N-methylformamide (NMF) and levels of exposure to N,N-dimethylformamide (DMF) among occupationally exposed subjects . The excretion of AMCC represents an index of the average exposure during several preceding working days .
Industrial Toxicology
In the field of industrial toxicology, AMCC is used to monitor workers exposed to N,N-dimethylformamide . The method uses high-performance liquid chromatography (HPLC), with an UV detector at 436 nm . This method is sensitive, specific, and can be used in industrial toxicology laboratories with limited instrumentation .
Environmental Health
AMCC is used in the field of environmental health to determine the levels of N,N-dimethylformamide in the environment . This is done by analyzing urine samples from persons without occupational exposure .
Public Health
In public health, AMCC is used to monitor the general population’s exposure to N,N-dimethylformamide . This is done by determining the levels of AMCC in urine samples from the general population .
Occupational Health and Safety
AMCC is used in occupational health and safety to establish exposure limits for workers. The American Conference of Governmental Industrial Hygienists has established a limit of 40 mg/l for the year 2000 .
Medical Research
In medical research, AMCC is used to study the human biotransformation of the industrial solvent N,N-dimethylformamide . The study of AMCC helps in understanding how the human body metabolizes industrial solvents .
Mécanisme D'action
Target of Action
AMCC, also known as N-Acetyl-S-(N-methylcarbamoyl)cysteine or S-(N-Methylcarbamoyl)-N-acetylcysteine, is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom
Mode of Action
The mode of action of AMCC involves carbamoylation, a process that is thought to be one of the most important reactions occurring in an organism after exposure to nitrosoureas, methylformamides, or isocyanates . Carbamoylation of glutathione, peptides, and DNA is known to occur after occupational exposure . AMCC is the degradation product of N-methylcarbamoylated glutathione .
Biochemical Pathways
It is known that amcc can be formed in two ways . The first possibility is the dietary intake of isothiocyanates, especially methyl isothiocyanate, which is a component of wine and cruciferous vegetables (such as cabbage, turnips, and cress) . During the metabolism of isothiocyanates in humans, the sulfur is partly exchanged for oxygen resulting in the formation of the corresponding isocyanate derivatives . The other possibility is the physiological formation of AMCC. In humans, this may occur via a two-step process: carbamoylation and methylation, or vice versa .
Pharmacokinetics
The pharmacokinetics of AMCC involve its detection in urine samples . A sensitive and specific method (gas chromatography-mass spectrometry, GC-MS) was used to investigate the levels of AMCC in urine samples from persons without occupational exposure . The mean recovery for AMCC was determined to be between 79.2% and 85.6% .
Result of Action
AMCC was identified in about 95% of urine samples, and the standard deviation for the level of AMCC excreted was low .
Action Environment
The action environment of AMCC can be influenced by dietary intake and physiological formation . Dietary intake of isothiocyanates, especially methyl isothiocyanate, can lead to the formation of AMCC . Physiological formation seems to be the more probable pathway, as AMCC was identified in about 95% of urine samples .
Orientations Futures
AMCC was identified in about 95% of urine samples, and the standard deviation for the level of AMCC excreted was low, physiological formation seems to be the more probable pathway . Therefore, future research could focus on understanding the physiological formation of AMCC and its implications for human health .
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPNYMMDLFYDL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146174 | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103974-29-4 | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103974-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103974294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)






![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)



![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
